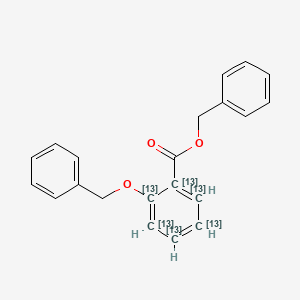

![molecular formula C6H10O5 B583477 1,6-Anhydro-beta-D-[UL-13C6]glucose CAS No. 478518-93-3](/img/structure/B583477.png)

1,6-Anhydro-beta-D-[UL-13C6]glucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

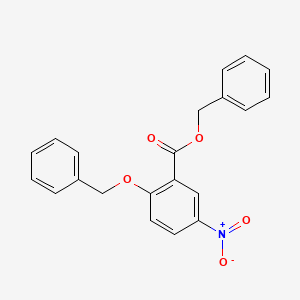

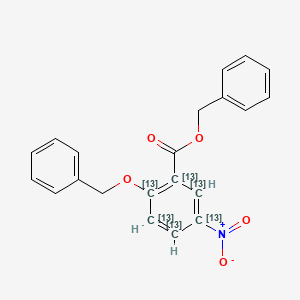

1,6-Anhydro-beta-D-[UL-13C6]glucose, also known as this compound, is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 168.095. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Plattform

Levoglucosan ist ein wasserfreier Zucker, der als Hauptprodukt bei der Pyrolyse von Cellulose gebildet wird . Es kann in verschiedene chemische Stoffe mit hoher Wertschöpfung wie Levoglucosenon, 5-Hydroxymethylfurfural und Styrol direkt oder über ein Glucose-Zwischenprodukt durch chemische, katalytische und biochemische Prozesse umgewandelt werden .

Synthese von Quasilinearem Polyglucose

Levoglucosan kann als Vorläufer für die Synthese von quasilinearem Polyglucose über kationische Ringöffnungs-Polymerisation verwendet werden .

Synthese von Polynitrierten Analoga von Glucopyranosen

Levoglucosan kann auch bei der Synthese von polynitrierten Analoga von Glucopyranosen verwendet werden .

Synthese von 3-Desoxy-3-Fluor-Galactopyranose und acetyliertem 4-Desoxy-4-Fluor-Galactopyranose

Levoglucosan kann bei der Synthese von 3-Desoxy-3-Fluor-Galactopyranose und acetyliertem 4-Desoxy-4-Fluor-Galactopyranose verwendet werden .

Herstellung von biologisch wichtigen und strukturell vielfältigen Produkten

Levoglucosan wird zur Herstellung von biologisch wichtigen und strukturell vielfältigen Produkten wie Rifamycin S, Indanomycin, Thromboxan B2, (+)-Biotin, Tetrodotoxin, Chinon, Makrolid-Antibiotika und modifizierten Zuckern verwendet .

Chemischer Tracer für die Biomassenverbrennung

Levoglucosan wird als chemischer Tracer für die Biomassenverbrennung in atmosphärenchemischen Studien verwendet, insbesondere in Bezug auf luftgetragene Partikel .

Produktion von Bioethanol

Wirkmechanismus

Target of Action

1,6-Anhydro-beta-D-[UL-13C6]glucose, also known as Levoglucosan, is an anhydrosugar . It is primarily formed via the pyrolysis of glucans, such as cellulose and starch . It is an indicator of the burning of biomass in atmospheric aerosol, snow, and ice .

Mode of Action

It is known to be a valuable synthon for the preparation of various biologically important and structurally diverse products .

Biochemical Pathways

This compound is involved in the pyrolysis of glucans . Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. It involves the simultaneous change of chemical composition and physical phase, and is irreversible.

Pharmacokinetics

It is known to be slightly soluble in methanol and water , which may influence its bioavailability.

Result of Action

This compound can be used as a precursor for the synthesis of various biologically important and structurally diverse products . These include rifamycin S, indanomycin, thromboxane B2, (+)-biotin, tetrodotoxin, quinone, macrolide antibiotics, and modified sugars .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. For instance, it is formed via pyrolysis, a process that occurs at high temperatures and in the absence of oxygen . , indicating that moisture and time can affect its stability.

Biochemische Analyse

Biochemical Properties

1,6-Anhydro-beta-D-[UL-13C6]glucose plays a significant role in biochemical reactions. It is formed via pyrolysis of glucans, such as cellulose and starch

Cellular Effects

It is known to be involved in the pyrolysis of glucans, which could potentially influence cell function .

Molecular Mechanism

It is known to be formed via pyrolysis of glucans

Temporal Effects in Laboratory Settings

It is a stable compound and is used as an analytical reference standard .

Metabolic Pathways

Eigenschaften

IUPAC Name |

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-NPVZAWSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]2[13C@H]([13C@@H]([13C@H]([13C@H](O1)O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)

![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)